molecular formula C25H22Cl2N2O B11502790 12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11502790
M. Wt: 437.4 g/mol
InChI Key: WJEPMVOKOODBNE-UHFFFAOYSA-N
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Description

12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound belonging to the phenanthroline family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a tetrahydrobenzo[b][4,7]phenanthrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione or dimedone, in a solvent like butanol . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its ability to interact with molecular targets through coordination with metal ions. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s unique structure allows it to form stable complexes, which can influence cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-(2,3-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one stands out due to its dichlorophenyl group and tetrahydrobenzo[b][4,7]phenanthrolinone core, which provide unique chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C25H22Cl2N2O

Molecular Weight

437.4 g/mol

IUPAC Name

12-(2,3-dichlorophenyl)-3,9,9-trimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C25H22Cl2N2O/c1-13-7-8-14-17(28-13)9-10-18-21(14)22(15-5-4-6-16(26)24(15)27)23-19(29-18)11-25(2,3)12-20(23)30/h4-10,22,29H,11-12H2,1-3H3

InChI Key

WJEPMVOKOODBNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=C(C(=CC=C5)Cl)Cl)C(=O)CC(C4)(C)C

Origin of Product

United States

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